

Application Note: Modular Synthesis of Quinoline-Benzothiazinone Hybrids for Anti-TB Research

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Compound of Interest

Compound Name:	2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
CAS No.:	1160264-85-6
Cat. No.:	B1463838

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Executive Summary

This application note details a convergent synthetic strategy for developing Quinoline-Benzothiazinone (Q-BTZ) hybrids. These small molecules are designed to combat Mycobacterium tuberculosis (Mtb) by dually leveraging the validated DprE1 suicide-inhibition mechanism of benzothiazinones (like PBTZ169/Macozinone) and the pharmacokinetic/permeation benefits of the quinoline scaffold.

Unlike traditional linear syntheses, this modular protocol utilizes a 2-(methylthio)-1,3-benzothiazin-4-one intermediate. This "activated core" allows researchers to rapidly couple various quinoline-functionalized amines, facilitating high-throughput Structure-Activity Relationship (SAR) studies.

Scientific Background & Mechanism of Action[1][2][3][4][5][6]

The Target: DprE1

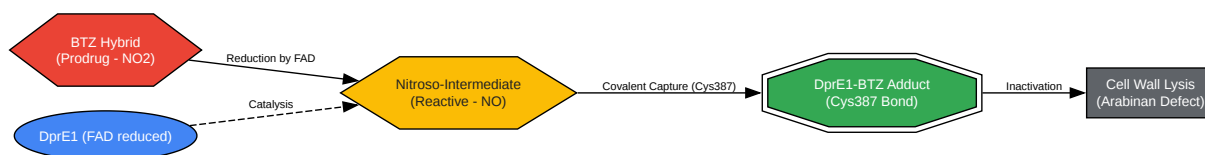
The primary target of 8-nitro-1,3-benzothiazin-4-ones (BTZs) is Decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the synthesis of Decaprenylphosphoryl-D-arabinose (DPA), the sole donor for the arabinogalactan layer of the mycobacterial cell wall.[4]

Mechanism of Suicide Inhibition

BTZs are prodrugs. The nitro group at position 8 is reduced by the FAD cofactor of DprE1 to a nitroso species. This reactive intermediate forms a semi-mercaptal covalent bond with Cysteine 387 (Cys387) in the active site, irreversibly inactivating the enzyme.

Why Hybridize with Quinoline? While BTZs (e.g., PBTZ169) are potent (MIC < 1 ng/mL), they often suffer from poor aqueous solubility. Quinolines are privileged scaffolds in anti-TB research (e.g., Bedaquiline, Fluoroquinolones) known to improve lipophilicity profiles and cell wall permeation.

Pathway Visualization



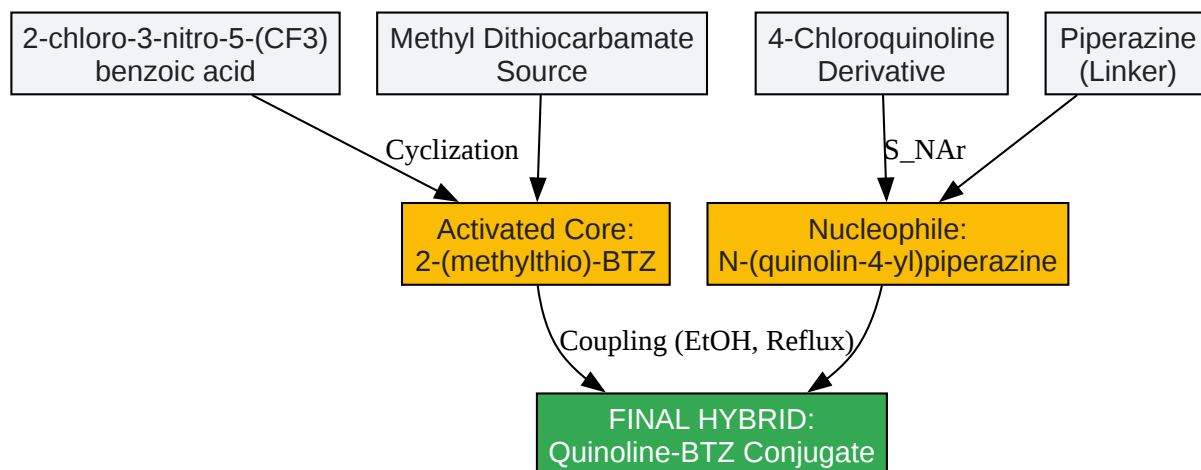
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Figure 1: Mechanism of DprE1 suicide inhibition by nitro-benzothiazinones.

Strategic Retro-Synthesis

To maximize efficiency, we employ a Convergent Synthesis. We build the activated BTZ core and the Quinoline amine separately, then couple them in the final step via nucleophilic substitution (

).



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Figure 2: Convergent synthetic workflow for Q-BTZ hybrids.

Detailed Experimental Protocols

Phase A: Synthesis of the Activated Core

Target Molecule: 2-(methylthio)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (Compound 1)

Rationale: The methylthio group is an excellent leaving group for subsequent amination reactions, superior to direct cyclization with complex amines which often leads to side products.

Reagents:

- 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (Starting Material)[5]
- Thionyl chloride ()
- Methyl dithiocarbamate (or generated in situ via /MeI/Base)

- Solvents: THF, Ethanol

Protocol:

- Acid Chloride Formation: Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous THF (20 mL). Add

(15 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate volatiles to yield the crude acid chloride.

- Formation of Dithiocarbamate Intermediate: In a separate flask, dissolve methyl dithiocarbamate (11 mmol) in dry acetone. Add the crude acid chloride dropwise at 0°C.
- Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours. The intramolecular displacement of the chlorine atom by the sulfur nucleophile closes the ring.
- Work-up: Pour into ice water. The yellow precipitate is the target Compound 1.
- Purification: Recrystallize from Ethanol/DMF.
 - Yield Expectation: 65-75%
 - Key QC:

NMR should show the S-Me singlet around 2.6-2.7 ppm.

Phase B: Synthesis of the Quinoline-Piperazine Linker

Target Molecule: 1-(quinolin-4-yl)piperazine (Compound 2)

Rationale: Piperazine acts as a rigid yet soluble linker. The secondary amine is necessary to displace the methylthio group in Phase C.

Protocol:

- Reaction: Combine 4-chloroquinoline (10 mmol) and anhydrous piperazine (50 mmol, 5 eq) in Ethanol (30 mL). Note: Excess piperazine prevents bis-substitution.
- Conditions: Reflux for 12-16 hours. Monitor by TLC (DCM:MeOH 9:1).
- Work-up: Evaporate solvent. Partition residue between water and DCM. The product prefers the organic layer, while excess piperazine stays in the aqueous layer.
- Purification: Flash column chromatography (Silica, DCM -> 5% MeOH/DCM).
 - Yield Expectation: 80-90%

Phase C: The Hybrid Coupling (The Critical Step)

Target Molecule: 2-[4-(quinolin-4-yl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one

Protocol:

- Setup: In a round-bottom flask, dissolve Compound 1 (Activated Core, 1.0 eq) in absolute Ethanol (0.1 M concentration).
- Addition: Add Compound 2 (Quinoline Linker, 1.1 eq).
- Reaction: Reflux the suspension.
 - Observation: Evolution of methanethiol (stench) indicates reaction progress. Use a bleach trap for the exhaust gas.
 - Time: 4-6 hours. The yellow suspension will often clarify then reprecipitate the product.
- Isolation: Cool to room temperature. The product usually precipitates as a bright yellow/orange solid. Filter and wash with cold ethanol.
- Purification: If necessary, recrystallize from DMF/Ethanol or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Data Analysis & Validation

Physicochemical & Biological Comparison

The following table highlights the expected improvements and benchmarks for the Hybrid compared to the parent BTZ043.

Feature	BTZ043 (Gen 1)	PBTZ169 (Gen 2)	Q-BTZ Hybrid (Target)
Core Structure	Chiral S-linker	Non-chiral Piperazine	Non-chiral Quinoline-Piperazine
Target	DprE1 (Cys387)	DprE1 (Cys387)	DprE1 (Cys387)
MIC ()	~1-5 ng/mL	~0.2-1 ng/mL	Target: < 10 ng/mL
Solubility	Low	Improved	High (due to Quinoline N)
Lipophilicity (cLogP)	~3.5	~3.0	Tunable (3.0 - 4.5)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Phase C	Incomplete displacement of S-Me	Switch solvent to THF or Dioxane and increase temp. Add 1.5 eq DIPEA.
Product is Oily	Trapped solvent/impurities	Triturate with diethyl ether or sonicate in cold ethanol.
No Reaction (Phase A)	Hydrolysis of Acid Chloride	Ensure strictly anhydrous conditions; use fresh .
Safety Warning	Methanethiol evolution	CRITICAL: Perform Phase C in a fume hood. Bubble exhaust through bleach (NaOCl) solution.

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